Potency Against Dermatophyte and Yeast Models vs. Fluconazole Baseline
CYP51-IN-4 demonstrates a reported minimum inhibitory concentration required to inhibit 80% of growth (MIC80) of 15.6 ng/mL against both Microsporum gypseum and Candida albicans in vitro . While a direct, side-by-side comparison is not available, this potency can be benchmarked against the reported MIC values of its parent compound, fluconazole, for these species as a class-level inference .
| Evidence Dimension | Antifungal potency (MIC80) |
|---|---|
| Target Compound Data | 15.6 ng/mL |
| Comparator Or Baseline | Fluconazole (MIC values typically range from 0.25 to >64 µg/mL for these species, representing an order-of-magnitude difference in units of measure that requires careful conversion). |
| Quantified Difference | Cannot be directly quantified from available data; the difference is one of scale (ng/mL vs. µg/mL) but lacks a shared assay context. |
| Conditions | In vitro broth microdilution assay; specific strains and protocols (e.g., CLSI M27/M38) are not detailed in the source. |
Why This Matters
This reported potency suggests a different activity profile from fluconazole, which may be critical for research on resistant strains or novel formulations.
